molecular formula C18H17ClN2O2 B2944079 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 107753-00-4

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2944079
CAS RN: 107753-00-4
M. Wt: 328.8
InChI Key: WDYBCSVEZBEZHB-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-amino-4-chlorophenol , which is a light brown colored crystalline solid . It may be toxic by ingestion and is insoluble in water . It is used to make other chemicals .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .


Chemical Reactions Analysis

2-Amino-4-chlorophenol, a component of your compound, may react with strong oxidizing agents .


Physical And Chemical Properties Analysis

2-Amino-4-chlorophenol, a component of your compound, is a light brown colored crystalline solid . It is insoluble in water and may be sensitive to prolonged exposure to air and/or light .

Scientific Research Applications

Crystallographic Studies

Research shows that this compound has been analyzed for its crystallographic properties. Sharma et al. (2021) compared the x-ray crystallographic behaviors of this compound with other polyfunctionalized 4H-pyran derivatives. The study focused on the crystal structures of these compounds, solved using single crystal X-ray diffraction data and refined by full-matrix least-squares procedures (Sharma, Sharma, & Kumar, 2021).

Biological Significance

Chavan et al. (2021) conducted a study highlighting the synthesis of this compound and its derivatives under green conditions. The study also examined the in-vitro anti-inflammatory activity of these synthesized compounds, showcasing their potential biological significance (Chavan, Pansare, Shelke, Shejul, & Bhoir, 2021).

Antimicrobial Activity

Moshafi et al. (2016) explored the antimicrobial effects of derivatives of this compound against various pathogenic microbial strains. The study synthesized several derivatives and evaluated their antibacterial effects, indicating the potential of these compounds in developing new antibacterial drugs (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).

Chemical Synthesis and Characterization

The compound has also been studied in the context of its chemical synthesis and characterization. This includes research on its crystallization in different crystal systems, interactions within the crystal structure, and the potential applications in synthesizing related compounds. Kumar et al. (2016) synthesized a similar compound using a one-pot multicomponent reaction, providing insights into its structure and intermolecular interactions (Kumar, Brahmachari, Banerjee, Nurjamal, Kant, & Gupta, 2016).

Safety and Hazards

2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is recommended to avoid any skin contact and to use personal protective equipment when handling it .

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-3-5-11(19)6-4-10/h3-6,15H,7-8,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYBCSVEZBEZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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